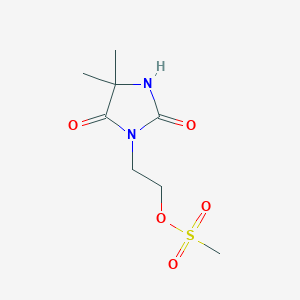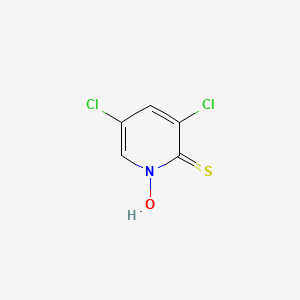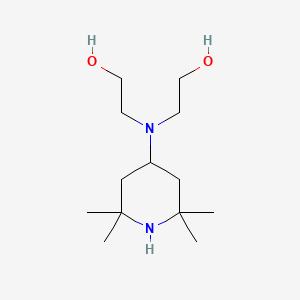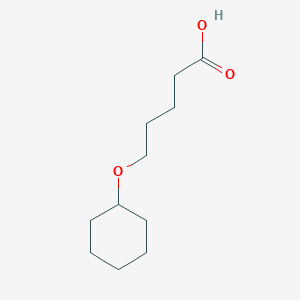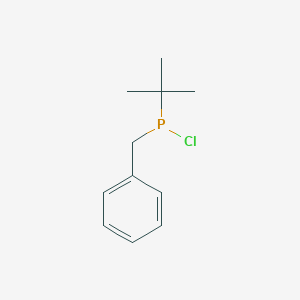
t-Butyl-benzyl-phosphinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyl-benzyl-phosphinyl chloride is an organophosphorus compound with the molecular formula C11H16ClP. It is known for its unique chemical properties and applications in various fields, including organic synthesis and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
t-Butyl-benzyl-phosphinyl chloride can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with t-butylphosphine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
t-Butyl-benzyl-phosphinyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinyl compounds .
Scientific Research Applications
t-Butyl-benzyl-phosphinyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which t-Butyl-benzyl-phosphinyl chloride exerts its effects involves the formation of reactive intermediates, such as phosphine radicals. These intermediates can participate in various chemical reactions, including single-electron transfer processes and hydrogen-atom-transfer reactions . The molecular targets and pathways involved in these reactions are still under investigation, but they are believed to include interactions with nucleophiles and electrophiles .
Comparison with Similar Compounds
Similar Compounds
Benzylphosphine: Similar in structure but lacks the t-butyl group.
t-Butylphosphine: Similar in structure but lacks the benzyl group.
Phosphinous chloride: A broader category that includes various phosphinyl chlorides.
Uniqueness
t-Butyl-benzyl-phosphinyl chloride is unique due to the presence of both t-butyl and benzyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research .
Properties
Molecular Formula |
C11H16ClP |
|---|---|
Molecular Weight |
214.67 g/mol |
IUPAC Name |
benzyl-tert-butyl-chlorophosphane |
InChI |
InChI=1S/C11H16ClP/c1-11(2,3)13(12)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
USOJIPQETSRWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(CC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


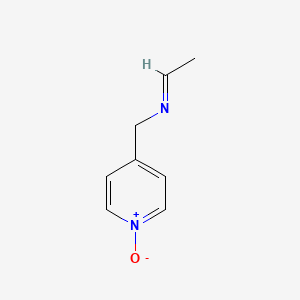
![1-[(5-Isocyanato-1,3,3-trimethylcyclohexyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B13793354.png)
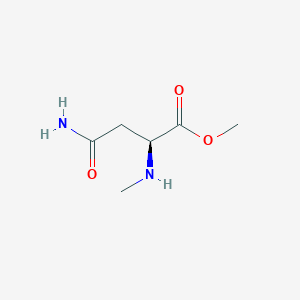
![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
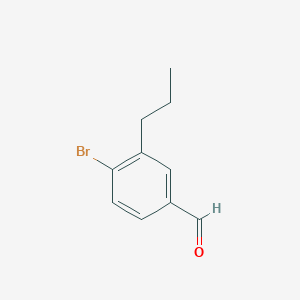
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
